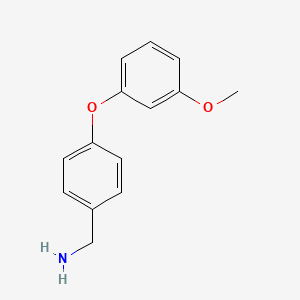

4-(3-methoxyphenoxy)Benzenemethanamine

CAS No.: 270259-99-9

Cat. No.: VC13290221

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 270259-99-9 |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | [4-(3-methoxyphenoxy)phenyl]methanamine |

| Standard InChI | InChI=1S/C14H15NO2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3 |

| Standard InChI Key | RILNXAAPUFLNRJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN |

| Canonical SMILES | COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN |

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-(3-Methoxyphenoxy)Benzenemethanamine has the formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . Its IUPAC name is [4-(3-methoxyphenoxy)phenyl]methanamine, with the following structural characteristics:

-

Aromatic Core: Two benzene rings linked by an ether (-O-) group.

-

Substituents: A methoxy group at the 3-position of the phenoxy ring and a primary amine on the benzyl carbon.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 361.7±32.0 °C (Predicted) | |

| Density | 1.123±0.06 g/cm³ (Predicted) | |

| pKa | 8.98±0.10 (Predicted) | |

| Solubility | Soluble in chloroform, methanol |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves etherification followed by amination:

-

Ether Formation: Reacting 3-methoxyphenol with a benzyl chloride derivative under basic conditions (e.g., NaOH) to form the ether linkage .

-

Amination: Converting the nitrile intermediate to the primary amine via catalytic hydrogenation using Raney nickel or palladium catalysts .

Example Protocol (Adapted from CN113024389 ):

-

Step 1: 4-(3-Methoxyphenoxy)benzonitrile (50 kg) is hydrogenated in methanol with Raney nickel (2.5 kg) at 55°C under 3.5 MPa H₂ pressure.

-

Step 2: Reaction monitoring ensures <0.2% residual nitrile, yielding >98% pure product with a 96.1% yield .

Pharmacological Applications

Enzyme Inhibition

-

17β-HSD3 Targeting: Aryl benzylamines inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone biosynthesis, with IC₅₀ values in the nanomolar range . This application is critical for prostate cancer therapeutics .

| Parameter | Recommendation | Source |

|---|---|---|

| Protective Equipment | Gloves, goggles, ventilation | |

| Disposal | Incineration or chemical waste |

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H and ¹³C NMR confirm ether and amine functionalities (e.g., δ 3.75 ppm for methoxy protons) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.27 [M+H]⁺.

Chromatography

Industrial and Research Relevance

Material Science

-

Polymer Crosslinking: Benzylamine derivatives enhance lignin-feruloyl ester networks in biodegradable materials .

Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume